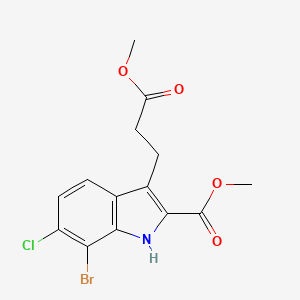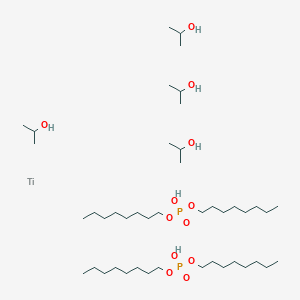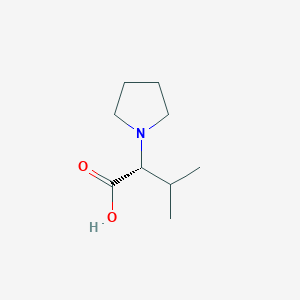
(R)-3-Methyl-2-(1-pyrrolidinyl)butyric Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Methyl-2-(1-pyrrolidinyl)butyric Acid is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures . This reaction forms pyrrolidine, which can then be further functionalized to introduce the methyl and butyric acid groups.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often employs continuous flow reactors and fixed-bed catalysts to ensure high yields and purity. The process involves multistage purification and separation techniques, including extractive and azeotropic distillation .
Análisis De Reacciones Químicas
Types of Reactions
®-3-Methyl-2-(1-pyrrolidinyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-3-Methyl-2-(1-pyrrolidinyl)butyric Acid can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
®-3-Methyl-2-(1-pyrrolidinyl)butyric Acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ®-3-Methyl-2-(1-pyrrolidinyl)butyric Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s unique structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler analog without the methyl and butyric acid substituents.
Pyrroline: Contains one double bond in the ring structure.
Pyrrolizidine: Features two fused pentagonal rings.
Uniqueness
®-3-Methyl-2-(1-pyrrolidinyl)butyric Acid is unique due to its chiral center and the presence of both a pyrrolidine ring and a butyric acid moiety. This combination of features contributes to its distinct biological activity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
(2R)-3-methyl-2-pyrrolidin-1-ylbutanoic acid |
InChI |
InChI=1S/C9H17NO2/c1-7(2)8(9(11)12)10-5-3-4-6-10/h7-8H,3-6H2,1-2H3,(H,11,12)/t8-/m1/s1 |
Clave InChI |
XXAWWQYJXDAKIM-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)[C@H](C(=O)O)N1CCCC1 |
SMILES canónico |
CC(C)C(C(=O)O)N1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-6-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B12281555.png)
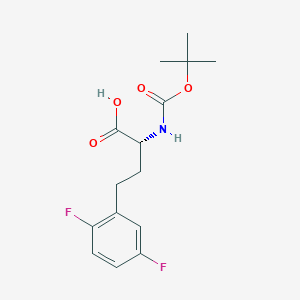
![[1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B12281573.png)
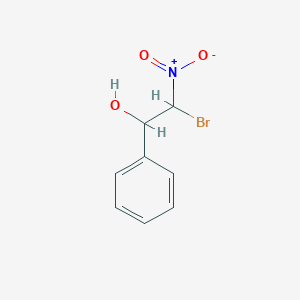
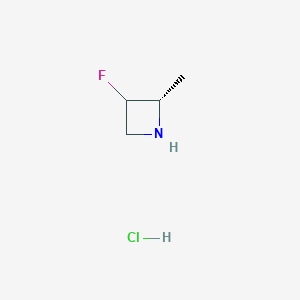
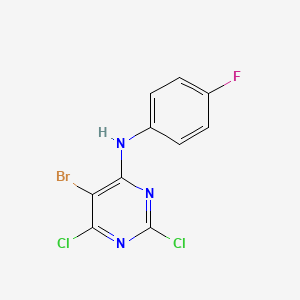
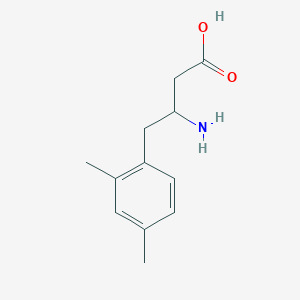
![1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane](/img/structure/B12281599.png)
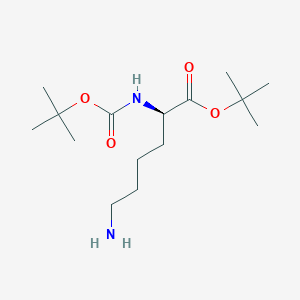
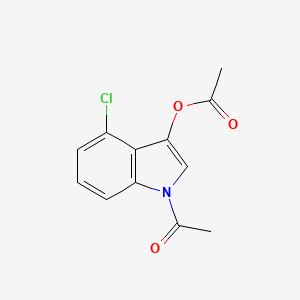
![5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B12281628.png)
![N-(5-carbamoyl-2-methylphenyl)-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B12281632.png)
